Ethyl (acetyloxy)(diphenyl)acetate
Description
Ethyl diphenylacetate (CAS 3468-99-3), also known as diphenylacetic acid ethyl ester, is an ester derivative of diphenylacetic acid. Its structure consists of an ethyl ester group linked to a diphenylacetate moiety (O=C(OCC)C(C₆H₅)₂) . This compound is characterized by two phenyl groups attached to the central acetate core, conferring steric bulk and lipophilicity. It is widely utilized as a reference material in pharmaceutical synthesis, particularly in the production of loperamide and other active pharmaceutical ingredients (APIs) .
Properties
CAS No. |
4406-92-2 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-2,2-diphenylacetate |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(20)18(22-14(2)19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |
InChI Key |
YQGHSKFXAATHHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences among ethyl diphenylacetate and analogous esters:
Key Observations :
- Lipophilicity: Ethyl diphenylacetate exhibits higher lipophilicity compared to compounds with polar substituents (e.g., amino or hydroxyl groups) .
- Reactivity : Chlorinated derivatives (e.g., ) show enhanced electrophilicity, making them suitable for nucleophilic substitution reactions .
Ethyl Diphenylacetate
- Route: Esterification of diphenylacetic acid with ethanol under acidic conditions.
- Key Step : Acid-catalyzed condensation to form the ester bond .
Ethyl 2-(4-Aminophenoxy)acetate ()
- Steps: Alkylation of p-nitrophenol with ethyl bromoacetate. Reduction of the nitro group to an amine using Fe/NH₄Cl.
- Yield : 62% after recrystallization .
Ethyl (2,3-Dichlorophenoxy)acetate ()
- Route: Direct alkylation of 2,3-dichlorophenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
Physical and Spectroscopic Properties
Notable Trends:
- Melting Points: Amino-substituted derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding .
- NMR Shifts : Aromatic protons in ethyl diphenylacetate appear as a multiplet at δ 7.2–7.4, distinct from chlorinated analogs (δ 7.1–7.5) .
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